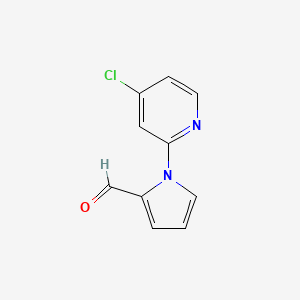

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Description

1-(4-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with a carbaldehyde group at the 2-position and a 4-chloropyridin-2-yl moiety at the 1-position.

Propriétés

IUPAC Name |

1-(4-chloropyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-12-10(6-8)13-5-1-2-9(13)7-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTWKDJXKOPRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-chloropyridine-2-carbaldehyde with pyrrole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: Used in the development of materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and pyrrole rings can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The 4-chloropyridinyl group in the target compound introduces nitrogen into the aromatic system, enhancing polarity compared to the 4-chlorophenyl analog . This difference likely influences solubility and intermolecular interactions, as seen in the higher melting point (92–96°C) of the chlorophenyl derivative versus the chloropyridinyl variant (data inferred from related compounds).

- Synthetic Yields : Pyrrole-2-carbaldehydes with simple aryl substituents (e.g., 8c–8e in ) achieve high yields (72–89%), while bulkier or fluorinated groups (e.g., 5ao in ) reduce yields due to steric or electronic challenges .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

Key Observations :

- Aldehyde Functionality : The carbaldehyde group in all analogs shows characteristic IR stretches (~1700 cm⁻¹) and deshielded ¹H NMR signals (~9.8–10.2 ppm), confirming its presence .

- State and Stability : Solid-state derivatives (e.g., chlorophenyl analog) are more stable for storage, while oily compounds (e.g., 5ae) require careful handling .

Activité Biologique

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Pharmacological Properties

The compound exhibits a range of biological activities, notably:

The biological activity of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde can be attributed to several mechanisms:

- Enzyme Interaction : The chlorine atom and the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This is crucial for its antileishmanial and antimalarial activities.

- π-π Stacking Interactions : The pyridine and pyrrole rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially altering their function and stability.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde:

Synthesis and Structure Activity Relationship (SAR)

Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents on the pyrrole ring significantly affect potency against various pathogens. A study indicated that electron-withdrawing groups enhance anti-TB activity while bulky substituents improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.